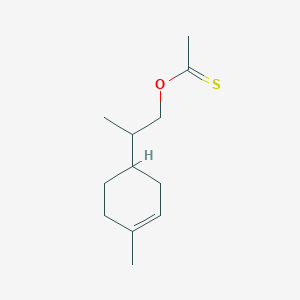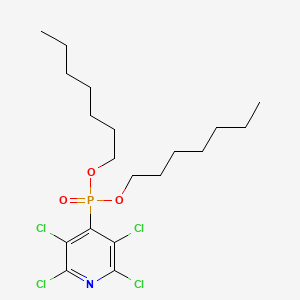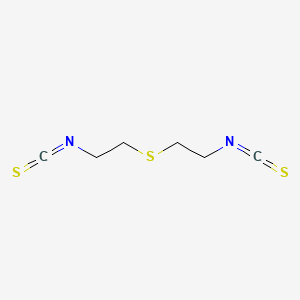
Ethane, 1,1'-thiobis(2-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1’-thiobis(2-isothiocyanato-) is a chemical compound with the molecular formula C6H8N2O2S It is known for its unique structure, which includes two isothiocyanate groups attached to an ethane backbone through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane, 1,1’-thiobis(2-isothiocyanato-) can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-dithiol with thiophosgene, followed by the addition of amines to form the isothiocyanate groups. This reaction typically requires mild conditions and the use of solvents such as dimethylbenzene under nitrogen protection .
Industrial Production Methods
Industrial production of ethane, 1,1’-thiobis(2-isothiocyanato-) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process, given the toxicity of some of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,1’-thiobis(2-isothiocyanato-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like primary amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas and other substituted products.
Applications De Recherche Scientifique
Ethane, 1,1’-thiobis(2-isothiocyanato-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethane, 1,1’-thiobis(2-isothiocyanato-) involves its reactivity with nucleophiles, particularly sulfur-centered nucleophiles such as cysteine residues in proteins. This reactivity allows it to modify the function of enzymes and proteins, leading to various biological effects. The compound can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl isothiocyanate: A simpler isothiocyanate with a single isothiocyanate group.
Phenyl isothiocyanate: Contains a phenyl group instead of an ethane backbone.
Sulfur mustard (1,1’-thiobis(2-chloroethane)): Similar structure but with chloro groups instead of isothiocyanate groups.
Uniqueness
Ethane, 1,1’-thiobis(2-isothiocyanato-) is unique due to its dual isothiocyanate groups and the presence of a sulfur atom linking the two groups. This structure imparts distinct reactivity and biological activity compared to other isothiocyanates .
Propriétés
Numéro CAS |
39219-64-2 |
|---|---|
Formule moléculaire |
C6H8N2S3 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
Clé InChI |
XBVBOTITFSOHTL-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCN=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
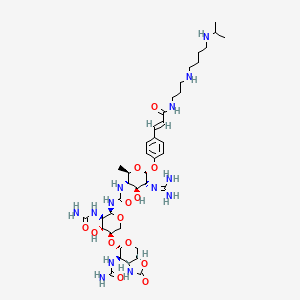


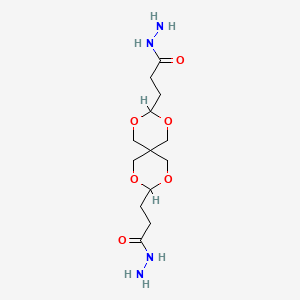
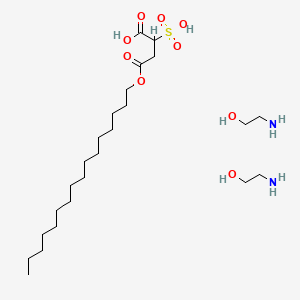
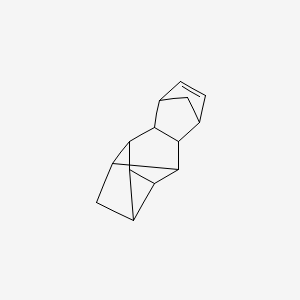
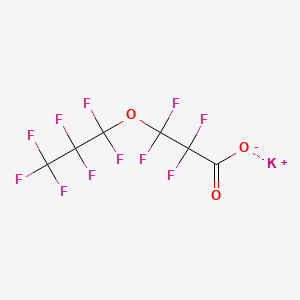
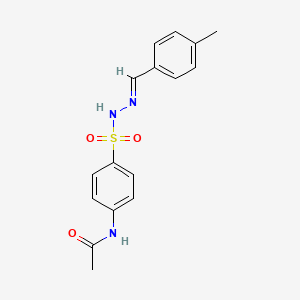
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
